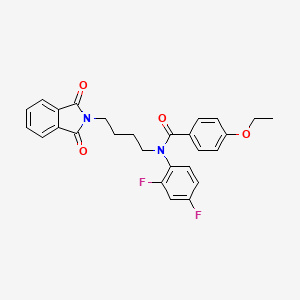

![molecular formula C15H13FN2O2S B2727989 1-(3-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole CAS No. 886923-27-9](/img/structure/B2727989.png)

1-(3-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(3-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole” is a complex organic molecule that contains several functional groups, including a fluorobenzyl group, a methylsulfonyl group, and a benzo[d]imidazole group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The benzo[d]imidazole group is a fused ring system that is part of many biologically active compounds .Chemical Reactions Analysis

Imidazole derivatives are known to participate in a variety of chemical reactions. They can act as both nucleophiles and electrophiles, and their reactivity can be influenced by the other functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can affect properties like solubility, melting point, and reactivity .Scientific Research Applications

Synthesis and Structural Analysis

The research surrounding 1-(3-Fluorobenzyl)-2-(Methylsulfonyl)-1H-benzo[d]imidazole predominantly focuses on its synthesis and structural analysis. For instance, Huang Jin-qing (2009) synthesized a similar compound, 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, through a series of reactions including cyclization, N-alkylation, hydrolyzation, and chlorination, achieving an overall yield of 56.4% (Huang Jin-qing, 2009). Similarly, Kumar et al. (2016) explored the crystal structure of Ethyl 2-(4-cyanophenyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole-5-carboxylate, providing insights into the molecular geometry and interactions within such compounds (S. M. Kumar et al., 2016).

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant properties of benzimidazole derivatives have been a subject of interest. Menteşe et al. (2015) found that some benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings exhibited significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Specifically, compounds with oxadiazole and thiosemicarbazide derivatives demonstrated notable DPPH scavenging activity, indicating potential antioxidant benefits (E. Menteşe, S. Ülker, & B. Kahveci, 2015).

Potential Non-Linear Optical (NLO) Materials

Manikandan, Perumal, and Jayamoorthy (2019) synthesized and characterized 1-(2,4-difluorobenzyl)-2-(2,4-difluorophenyl)-6-methyl-1H-benzo[d]imidazole and related compounds, identifying them as promising candidates for non-linear optical (NLO) materials. These findings are based on significant values of molecular hyperpolarizabilities and fine microscopic NLO behavior, suggesting their utility in various NLO devices (I. Manikandan, M. Perumal, & K. Jayamoorthy, 2019).

Anticancer Potential

Narsimha R Penthala et al. (2011) explored the synthesis and in vitro screening of novel N-benzyl aplysinopsin analogs, including compounds structurally similar to this compound, as potential anticancer agents. Their research identified compounds exhibiting potent growth inhibition against certain melanoma and ovarian cancer cells, indicating the anticancer potential of these analogs (Narsimha R Penthala, Thirupathi Reddy Yerramreddy, & P. Crooks, 2011).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]-2-methylsulfonylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O2S/c1-21(19,20)15-17-13-7-2-3-8-14(13)18(15)10-11-5-4-6-12(16)9-11/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEAUVWBAJMRSPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-[(5-chloropyrazin-2-yl)methyl]-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2727906.png)

![Ethyl 2-(4,7-dimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2727908.png)

![N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2727910.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2727911.png)

![Ethyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate](/img/structure/B2727914.png)

![2-((2-methoxyethyl)amino)-3-(4-methoxyphenyl)-8-methyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B2727918.png)

![N'-[2-(1H-benzimidazol-2-ylsulfanyl)propanoyl]pyridine-4-carbohydrazide](/img/structure/B2727922.png)

![N-(3,3-diphenylpropyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2727924.png)

![2-[6-(4-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-nitrophenyl)ethanone](/img/structure/B2727926.png)